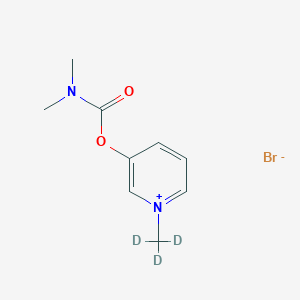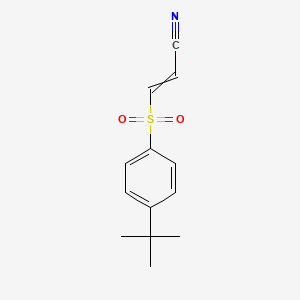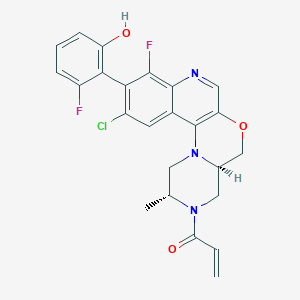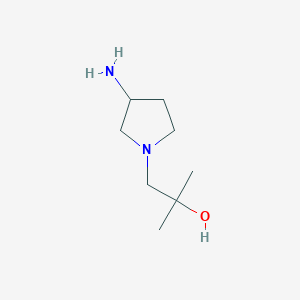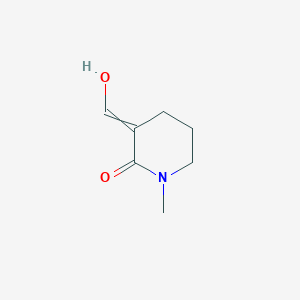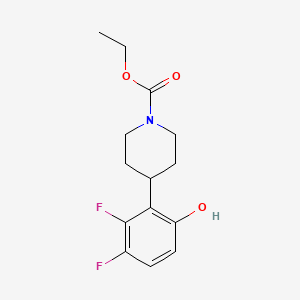
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a carboxylate group and a phenyl ring that is difluorinated and hydroxylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Phenyl Ring: The phenyl ring with difluoro and hydroxy substituents can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and difluoro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate: shares structural similarities with other piperidinecarboxylic acids and phenyl derivatives.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities
Uniqueness
- The presence of both difluoro and hydroxy groups on the phenyl ring, along with the piperidinecarboxylate structure, makes this compound unique. These functional groups contribute to its distinct chemical reactivity and potential applications in various fields.
特性
分子式 |
C14H17F2NO3 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c1-2-20-14(19)17-7-5-9(6-8-17)12-11(18)4-3-10(15)13(12)16/h3-4,9,18H,2,5-8H2,1H3 |
InChIキー |
DIBBQWCYHRIZFW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)C2=C(C=CC(=C2F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


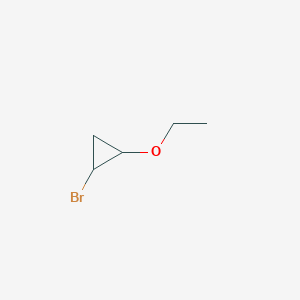
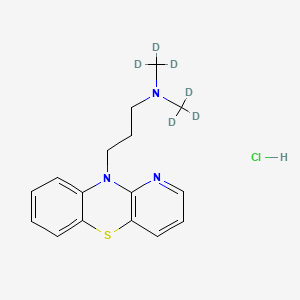
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
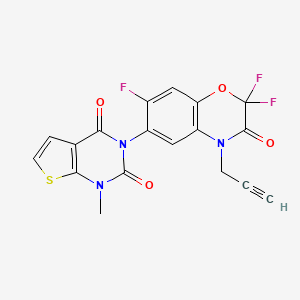

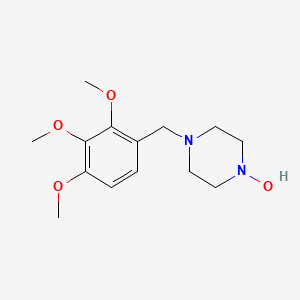
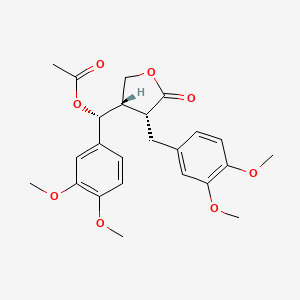
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)

